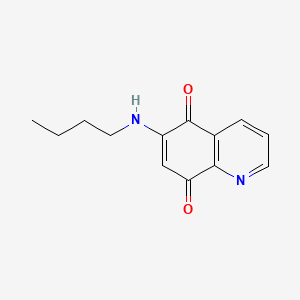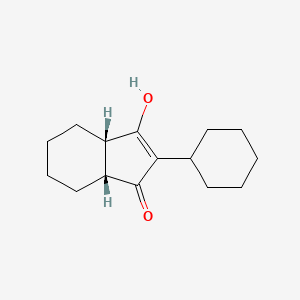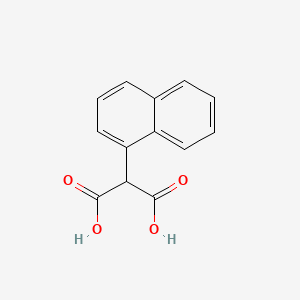
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is a naturally occurring homoisoflavonoid. This compound is known for its potential biological activities, including antiangiogenic properties. It is found in various plants and has been the subject of numerous studies due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one typically involves several steps starting from known chromenone derivatives. One common method includes the chemoselective 1,4-reduction of 4-chromenone followed by selective deprotection of benzylidene-protected intermediates . The reaction conditions often involve the use of reducing agents and protecting group strategies to achieve the desired substitution pattern on the chromenone core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify specific parts of the molecule.
Substitution: Various substituents can be introduced at different positions on the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: Its antiangiogenic properties make it a candidate for studying vascular growth and development.
Medicine: Potential therapeutic applications include anti-cancer and anti-inflammatory treatments.
Industry: It can be used in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting specific signaling pathways involved in vascular growth. Additionally, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydroxy-6-methoxy-4H-chromen-4-one: Similar structure but lacks the 2,8-dimethyl substitutions.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one: Contains a hydroxyphenyl group instead of dimethyl groups.
6-Methoxyflavone: Similar core structure but different substitution pattern.
Uniqueness
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of both methoxy and dimethyl groups, along with the dihydroxy functionalities, provides a unique combination that can interact with various biological targets in a specific manner .
Propiedades
Número CAS |
126767-83-7 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methoxy-2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-5-4-7(13)8-10(15)12(16-3)9(14)6(2)11(8)17-5/h4,14-15H,1-3H3 |
Clave InChI |
PRGZBQOFSHAQEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)


![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)

![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)

![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
